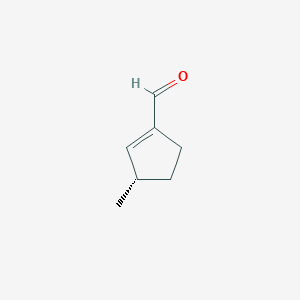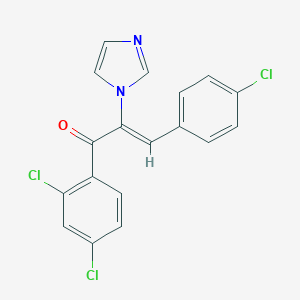
Nlaalp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nlaalp is a naturally occurring compound that has been the focus of scientific research due to its potential therapeutic applications. It is a type of alkaloid that is found in various plants and has been studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Nlaalp is not fully understood, but it is believed to work by modulating various signaling pathways in the body. Nlaalp has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been shown to increase the production of antioxidant enzymes, which help to reduce oxidative stress in the body.
Biochemical and Physiological Effects:
Nlaalp has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to reduce oxidative stress in the body. It has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Nlaalp has been shown to have a protective effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Nlaalp in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. Another advantage is that it has been shown to have a number of potential therapeutic applications, which makes it an interesting compound to study. One limitation of using Nlaalp in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are a number of future directions for the study of Nlaalp. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target specific pathways. Additionally, more research is needed to understand the long-term effects of Nlaalp and its potential side effects.
Synthesemethoden
Nlaalp is a naturally occurring compound that is found in various plants, including the Nelumbo nucifera, also known as the sacred lotus. The synthesis of Nlaalp involves the extraction of the compound from the plant material. The extraction process involves the use of solvents such as ethanol or methanol, which are used to dissolve the compound. The extracted compound is then purified using various chromatography techniques, such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
Nlaalp has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. Nlaalp has been shown to have a protective effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
116764-29-5 |
|---|---|
Produktname |
Nlaalp |
Molekularformel |
C53H81N13O8 |
Molekulargewicht |
1028.3 g/mol |
IUPAC-Name |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-2-[[(4S,7R,7aS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-3-phenylpropanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-amino-4-methylpentanamide |
InChI |
InChI=1S/C53H81N13O8/c1-29(2)24-34(54)45(68)62-36(12-8-21-59-50(55)56)46(69)63-37(13-9-22-60-51(57)58)47(70)64-38(25-30(3)4)48(71)65-49(72)39(26-31-10-6-5-7-11-31)61-35-18-19-53(73)41-27-33-16-17-40(67)43-42(33)52(53,44(35)74-43)20-23-66(41)28-32-14-15-32/h5-7,10-11,16-17,29-30,32,34-39,41,44,61,67,73H,8-9,12-15,18-28,54H2,1-4H3,(H,62,68)(H,63,69)(H,64,70)(H4,55,56,59)(H4,57,58,60)(H,65,71,72)/t34-,35-,36-,37-,38-,39-,41+,44-,52?,53?/m1/s1 |
InChI-Schlüssel |
IUGYARVREPTROV-DZNALWESSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC(C)C)C(=O)NC(=O)[C@@H](CC1=CC=CC=C1)N[C@@H]2CCC3([C@@H]4CC5=C6C3([C@@H]2OC6=C(C=C5)O)CCN4CC7CC7)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)N |
Synonyme |
N(beta)-(Leu-Arg-Arg-Leu-Phe)-naltrexamine naltrexamine, N(beta)-(Leu-Arg-Arg-Leu-Phe)- naltrexamine, N(beta)-(leucyl-argininyl-arginyl-leucyl-phenylalanine)- NLAALP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)









